molecular formula C21H20N4 B13818080 N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine

N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine

Cat. No.: B13818080
M. Wt: 328.4 g/mol
InChI Key: UULAUDJZMYRSDJ-UHFFFAOYSA-N
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Description

N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine: is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazole ring, making it a highly aromatic and stable molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with phenyl-substituted nitriles in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted triazole oxides, while reduction can produce phenyl-substituted triazole amines.

Scientific Research Applications

N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and aromatic nature.

Mechanism of Action

The mechanism of action of N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,2,4-Triphenyl-5-pyrimidinecarboxamide
  • N,2,4-Triphenyl-1,3-thiazole-5-carboxamide

Uniqueness

N,2,4-Tri(phenyl)-3H-1,2,4-triazol-5-amine is unique due to its triazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

N,1,4-triphenyl-1,2,4-triazinan-3-imine

InChI

InChI=1S/C21H20N4/c1-4-10-18(11-5-1)22-21-23-25(20-14-8-3-9-15-20)17-16-24(21)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,23)

InChI Key

UULAUDJZMYRSDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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